9,10-Anthracenedione, 1,8-bis(cyclopentylamino)-
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Overview
Description
1,8-bis(cyclopentylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of cyclopentylamino groups at the 1 and 8 positions and a quinone structure at the 9 and 10 positions. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
Preparation Methods
The synthesis of 1,8-bis(cyclopentylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclopentylamine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography .
Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1,8-bis(cyclopentylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,8-bis(cyclopentylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,8-bis(cyclopentylamino)anthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit key enzymes involved in cellular processes, leading to cell death. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
1,8-bis(cyclopentylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
1,8-diaminoanthracene-9,10-dione: Similar in structure but with different substituents, leading to varied chemical and biological properties
Properties
CAS No. |
824951-81-7 |
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Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,8-bis(cyclopentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H26N2O2/c27-23-17-11-5-13-19(25-15-7-1-2-8-15)21(17)24(28)22-18(23)12-6-14-20(22)26-16-9-3-4-10-16/h5-6,11-16,25-26H,1-4,7-10H2 |
InChI Key |
HXQJJAZEGYZOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5CCCC5 |
Origin of Product |
United States |
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